An In-depth Technical Guide to the Core Basic Properties of 6-Aminobenzo[b]thiophene 1,1-dioxide
An In-depth Technical Guide to the Core Basic Properties of 6-Aminobenzo[b]thiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key synthetic intermediate, particularly in the development of novel therapeutics targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the core basic properties of 6-aminobenzo[b]thiophene 1,1-dioxide, including its physicochemical characteristics, and outlines detailed experimental protocols for their determination. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide combines known information with established methodologies for analogous aromatic amines and drug-like compounds to provide a robust framework for researchers.
Physicochemical Properties
While specific experimental data for 6-aminobenzo[b]thiophene 1,1-dioxide is not extensively reported, its general properties can be inferred from its structure and data available from chemical suppliers.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂S | [5][6] |
| Molecular Weight | 181.21 g/mol | [5][6] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity | Typically ≥97% | [5][6] |
| CAS Number | 20503-40-6 | [5] |
Table 2: Predicted and Expected Basic Properties
| Property | Expected Value/Range | Remarks |
| pKa (of the conjugate acid) | 2-4 | The basicity of the aromatic amine is expected to be low due to the electron-withdrawing effect of the benzo[b]thiophene 1,1-dioxide ring system. This is a predicted range based on similar structures. |
| Aqueous Solubility | Low | As with many aromatic compounds, low solubility in water is anticipated. |
| Organic Solvent Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | Expected to be soluble in common organic solvents used for screening and synthesis. |
Spectroscopic Data Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts will be influenced by the electron-withdrawing sulfone group and the electron-donating amino group.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CHs | 6.5 - 8.0 | Doublets, Triplets |
| Amine NH₂ | 3.5 - 5.0 | Broad Singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic CH | 110 - 135 |
| Aromatic Quaternary C | 125 - 145 |
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 5: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| S=O Stretch (Sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |
| C-N Stretch | 1340 - 1250 | Medium |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Table 6: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]⁺ | 181.02 |
| [M+H]⁺ | 182.03 |
Experimental Protocols
The following are detailed, generalized protocols for determining the key basic properties of 6-aminobenzo[b]thiophene 1,1-dioxide.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong acid and monitoring the pH change.
Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 6-aminobenzo[b]thiophene 1,1-dioxide and dissolve it in a suitable co-solvent system (e.g., 50% ethanol-water) to a final volume of 50 mL.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the dissolved analyte in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility by the Shake-Flask Method
This is the gold-standard method for determining thermodynamic solubility.
Protocol:
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Sample Preparation: Add an excess amount of 6-aminobenzo[b]thiophene 1,1-dioxide to a known volume of purified water (or a buffer of specific pH) in a sealed, screw-cap vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed in units such as mg/mL or µM.
Synthesis and Biological Context
Synthetic Workflow
6-Aminobenzo[b]thiophene 1,1-dioxide is typically synthesized from 6-nitrobenzo[b]thiophene 1,1-dioxide (Stattic) via the reduction of the nitro group.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Aminobenzo[b]thiophene 1,1-dioxide | CymitQuimica [cymitquimica.com]
- 6. 6-Aminobenzo[b]thiophene 1?1-dioxide – Biotuva Life Sciences [biotuva.com]
